molecular formula C6H8F3NO3S B6606218 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione CAS No. 2825012-61-9

4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione

Cat. No.: B6606218
CAS No.: 2825012-61-9
M. Wt: 231.20 g/mol
InChI Key: QTONLJPMJOBCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a sulfur-containing oxathiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione typically involves the following steps:

    Formation of the Oxathiole Ring: The oxathiole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The amino group can be introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxathiole ring or the trifluoromethyl group, potentially leading to ring-opening or defluorination.

    Substitution: The amino group and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxathiole derivatives and defluorinated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione involves interactions with various molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5,5-dimethyl-3-methyl-5H-1,2lambda6-oxathiole-2,2-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-amino-5,5-dimethyl-3-(chloromethyl)-5H-1,2lambda6-oxathiole-2,2-dione: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5,5-dimethyl-2,2-dioxo-3-(trifluoromethyl)oxathiol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3S/c1-5(2)3(10)4(6(7,8)9)14(11,12)13-5/h10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTONLJPMJOBCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(S(=O)(=O)O1)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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